1-(2-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Overview
Description
1-(2-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C13H11NO3 and its molecular weight is 229.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 229.07389321 g/mol and the complexity rating of the compound is 398. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-oxadiazoles, have been reported to exhibit anti-infective properties .
Mode of Action
It’s worth noting that compounds with similar structures, such as oxadiazolones, have been reported to interact with multiple targets, including cysteine and serine hydrolases .
Biochemical Pathways
Compounds with similar structures, such as 1,2,4-oxadiazoles, have been reported to have anti-infective properties, suggesting they may interact with biochemical pathways related to infection and immune response .
Pharmacokinetics
It’s worth noting that strain differences in pharmacokinetics have been observed for compounds with similar structures .
Result of Action
Compounds with similar structures, such as 1,2,4-oxadiazoles, have been reported to have anti-infective properties , suggesting they may have a broad range of effects on cellular function and health.
Biological Activity
1-(2-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C14H13NO3
- Molecular Weight : 243.26 g/mol
- IUPAC Name : 1-(2-methylphenyl)-2-oxopyridine-3-carboxylic acid
- SMILES : CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)O
Biological Activities
The biological activities of this compound have been investigated in various studies, highlighting its potential therapeutic applications.
Antitumor Activity
Several studies have reported the antitumor properties of this compound. For instance:
- Mechanism : The compound exhibits selective cytotoxicity against cancer cells, potentially through the modulation of cell cycle-related proteins such as cyclin-dependent kinases (CDKs) and cyclin D1. This interaction may lead to the inhibition of tumor growth and proliferation.
- Case Study : A study demonstrated that derivatives of this compound showed significant activity against MDA-MB-231 breast cancer cells, suggesting its potential use in anticancer therapy .
Anti-inflammatory Effects
Research has indicated that the compound may possess anti-inflammatory properties:
- Mechanism : It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α in various models, indicating its role in modulating inflammatory responses.
- Case Study : In vivo studies demonstrated that the compound effectively reduced inflammation in animal models, showcasing its therapeutic potential for inflammatory diseases .
Neuroprotective Effects
The neuroprotective properties of this compound are also noteworthy:
- Mechanism : It may exert protective effects against oxidative stress and neuronal damage by enhancing mitochondrial function and reducing reactive oxygen species (ROS) levels.
- Case Study : Experimental models of cerebral ischemia showed that treatment with the compound improved neurological outcomes and reduced cell death .
Comparative Analysis of Biological Activities
The following table summarizes the key biological activities observed for this compound:
Properties
IUPAC Name |
1-(2-methylphenyl)-2-oxopyridine-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-9-5-2-3-7-11(9)14-8-4-6-10(12(14)15)13(16)17/h2-8H,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFNNCHUKFRYMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=CC=C(C2=O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728879 | |
Record name | 1-(2-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60728879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1175127-65-7 | |
Record name | 1-(2-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60728879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.